molecular formula C9H9BrO3 B2821326 3-Bromo-4-methoxyphenyl acetate CAS No. 124764-37-0

3-Bromo-4-methoxyphenyl acetate

Cat. No. B2821326
M. Wt: 245.072
InChI Key: YLZGWUSCGVXOIY-UHFFFAOYSA-N
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Description

“3-Bromo-4-methoxyphenyl acetate” is a chemical compound with the linear formula C9H9BrO3 . It has a molecular weight of 245.074 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methoxyphenyl acetate” can be represented by the linear formula C9H9BrO3 . The compound contains a bromine atom, a methoxy group (-OCH3), and an acetyl group (-COCH3) attached to a phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methoxyphenyl acetate” include a molecular weight of 245.074 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 361.1±27.0 °C at 760 mmHg, and a melting point of 115-117ºC .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been synthesized and analyzed for its molecular structure. For example, Guzei et al. (2010) synthesized 2-(3-Bromo-4-methoxyphenyl)acetic acid by regioselective bromination, providing insights into its structural properties (Guzei, Gunderson, & Hill, 2010).

  • Potential in Pharmaceutical Fields : The compound's derivatives have been studied for their pharmaceutical potential. For example, Li et al. (2012) found that new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which includes derivatives of 3-Bromo-4-methoxyphenyl, showed potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

  • Role in Organic Chemistry : The compound plays a role in the synthesis of various organic chemistry derivatives. For instance, Boyes and Hewson (2000) discussed the enantioselective synthesis of α-bromo acid derivatives and bromohydrins, where derivatives of 3-Bromo-4-methoxyphenyl were used (Boyes & Hewson, 2000).

  • Antioxidant Properties : The compound and its derivatives have been found to possess antioxidant properties. For example, Zhao et al. (2004) identified bromophenol derivatives from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, and explored their antioxidant activity (Zhao et al., 2004).

  • Application in Material Science : The compound has potential applications in material science, particularly in tuning optical properties of polymers. Li, Vamvounis, and Holdcroft (2002) discussed enhancing solid-state emission of poly(thiophene)s by molecular control, where 4-methoxyphenyl derivatives played a significant role (Li, Vamvounis, & Holdcroft, 2002).

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxyphenol”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(3-bromo-4-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZGWUSCGVXOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenyl acetate

Synthesis routes and methods

Procedure details

Acetic acid (2.24 mL, 7.4 mmol) was added to a mixture of acetic acid 4-methoxy-phenyl ester (1.0 g, 6.02 mmol) and sodium acetate (940 mg, 11.46 mmol). A solution of bromine (0.37 mL, 6.02 mmol) in acetic acid (2.1 mL) was added drop-wise and mixture stirred for 18 hr at ambient temperature. A further 0.6 mL of acetic acid was added followed by a further 0.1 mL of bromine. Mixture was stirred for 2 hours, then partitioned between ethyl acetate (100 mL) and water (100 mL). The phases were separated and organic layer was washed sequentially with sat. aqueous sodium bicarbonate solution (2×150 mL), sat. aqueous sodium thiosulphate solution (100 mL) and sat. aqueous sodium chloride solution (100 mL). Organic phase was dried over sodium sulphate, filtered and filtrate solvents removed in vacuo to afford a oil which was purified by flash chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane to afford title compound (1.2 g, 81%) as a light-brown oil.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
940 mg
Type
reactant
Reaction Step Four
Quantity
2.24 mL
Type
solvent
Reaction Step Four
Yield
81%

Citations

For This Compound
25
Citations
AB Hughes, MV Sargent - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
By the synthesis of 5,6,7-trimethoxyphenanthrene-2,10-diol (14) the structure originally proposed for gymnopusin is shown to be erroneous. Reinterpretation of the spectroscopic data …
Number of citations: 18 pubs.rsc.org
F Yokokawa, S Nilar, CG Noble, SP Lim… - Journal of medicinal …, 2016 - ACS Publications
The discovery and optimization of non-nucleoside dengue viral RNA-dependent-RNA polymerase (RdRp) inhibitors are described. An X-ray-based fragment screen of Novartis’ …
Number of citations: 84 pubs.acs.org
JW Epstein, HJ Brabander, WJ Fanshawe… - Journal of Medicinal …, 1981 - ACS Publications
A series of l-aryl-3-azabicyclo [3.1. 0] hexanes was synthesized by hydride reduction of 1-arylcyclopropanedicarboximides. Hydroxyphenyl analogues 20, 22, and 24 were prepared by …
Number of citations: 118 pubs.acs.org
JD McManus - 2007 - researchportal.murdoch.edu.au
The naphtho [2, 3-c] pyran ring system is generally found amongst natural products as the 5, 10-or 6, 9-quinones. These compounds display a wide range of biological activities, and as …
Number of citations: 3 researchportal.murdoch.edu.au
O Osuji - 2020 - theses.hal.science
… Hydrogenolysis of 114 on Pd catalyst gave the phenol 115 and the condensation by Ullmann reaction with methyl 3-bromo-4-methoxyphenyl acetate 116, afforded compound 117 in 34…
Number of citations: 7 theses.hal.science
PA Ashford, SP Bew - Chemical Society Reviews, 2012 - pubs.rsc.org
The vancomycin family of glycopeptide antibiotics has been inspiring research in the field of synthetic chemistry since the 1980s. Recent studies have moved away from the focus of total …
Number of citations: 120 pubs.rsc.org
X Huang, LH Ren, RH Yin, F Gao - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… Then ortho-position aromatic hydrogen atom of methoxy was substituted by bromidum to abtain 3-bromo-4-methoxyphenyl acetate when NBS (N-bromosuccinimide) was added in CH 3 …
Number of citations: 3 scripts.iucr.org
PA Ashford - 2014 - ueaeprints.uea.ac.uk
The widespread development of bacterial resistance to antibiotics is an ongoing process which represents a growing problem for modern medicine. Vancomycin is used as a drug of …
Number of citations: 3 ueaeprints.uea.ac.uk
J Halli, AE Schneider, T Beisel, P Kramer, A Shemet… - …, 2017 - thieme-connect.com
Efficient bismuth- and iron-catalyzed three-component syntheses of α-arylglycines have been developed. These methods provide a general, atom-economic route to various N-…
Number of citations: 4 www.thieme-connect.com
FW Löbermann - 2013 - edoc.ub.uni-muenchen.de
Chapter 1: Vinyl Quinone DIELS-ALDER Reactions–Method Development and Application in Total Synthesis DIELS-ALDER (DA) reactions involving vinyl quinones give access to …
Number of citations: 0 edoc.ub.uni-muenchen.de

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